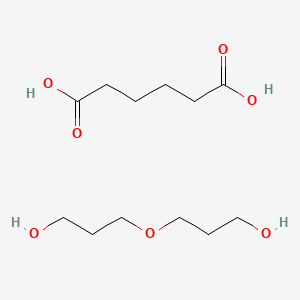
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a molecular formula of C12H24O6. This compound is known for its unique structure, which includes both carboxylic acid and alcohol functional groups. It is used in various chemical and industrial applications due to its versatile reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of hexanedioic acid with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures that the compound is produced at a high scale with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxylic acids to alcohols.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Propanoic acid and propanal are major products formed during the oxidation of the alcohol group.
Reduction: Hexanediol is formed when the carboxylic acid group is reduced.
Substitution: Various substituted esters and ethers can be formed depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, facilitating its role as a stabilizer or enhancer in chemical reactions. Its ability to undergo esterification and other reactions makes it a versatile compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid: A simpler compound with only carboxylic acid groups.
Propan-1-ol: A primary alcohol with a simpler structure.
1,6-diisocyanatohexane: A compound with similar reactivity but different functional groups.
Uniqueness
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of carboxylic acid and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64091-34-5 |
|---|---|
Molekularformel |
C12H24O7 |
Molekulargewicht |
280.31 g/mol |
IUPAC-Name |
hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H10O4.C6H14O3/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2 |
InChI-Schlüssel |
UFOMJVWEXUBJQM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)COCCCO |
Verwandte CAS-Nummern |
64091-34-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
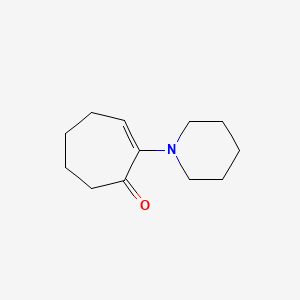
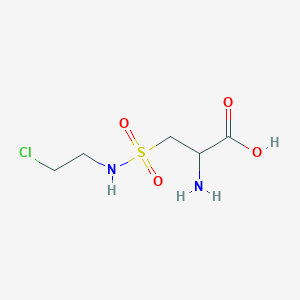
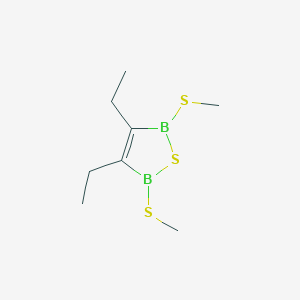
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
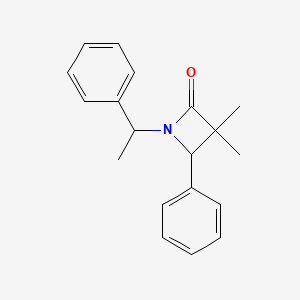
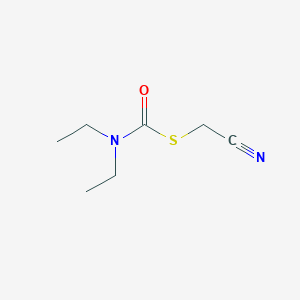
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
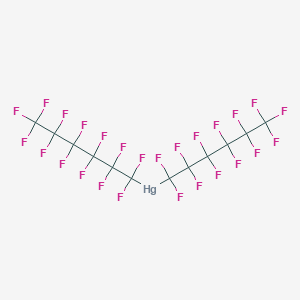

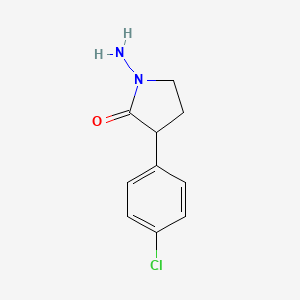
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
